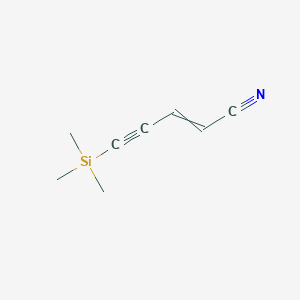![molecular formula C12H16O4 B14641766 7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid CAS No. 52485-31-1](/img/structure/B14641766.png)
7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Oxo-6-oxabicyclo[310]hexan-2-yl)hept-5-enoic acid is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid typically involves multiple steps. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective products, making it a valuable tool in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can then be isomerized into the more stable trans-isomer using metallic sodium . This process allows for the large-scale production of the compound, making it accessible for various applications.
化学反应分析
Types of Reactions
7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent.
科学研究应用
7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
作用机制
The mechanism of action of 7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 7-(3-Oxo-6-oxabicyclo[310]hexan-2-yl)hept-5-enoic acid apart from these similar compounds is its specific bicyclic structure and the presence of both an oxo group and an enoic acid group
属性
CAS 编号 |
52485-31-1 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H16O4/c13-9-7-10-12(16-10)8(9)5-3-1-2-4-6-11(14)15/h1,3,8,10,12H,2,4-7H2,(H,14,15) |
InChI 键 |
LBGVSGDBTMFYTF-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(O2)C(C1=O)CC=CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


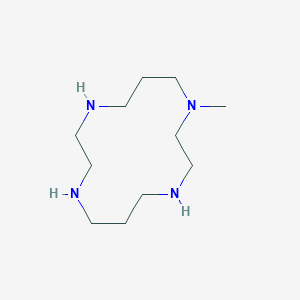

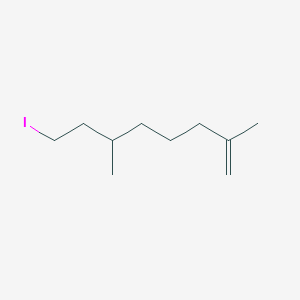
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
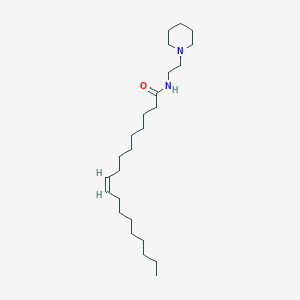
![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)

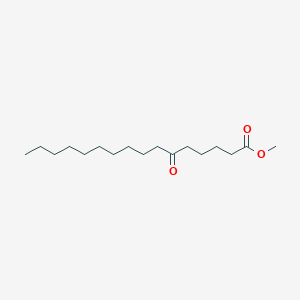

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
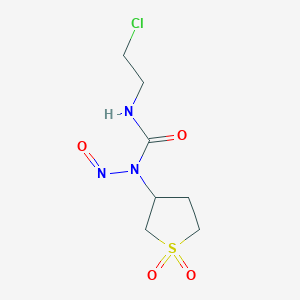
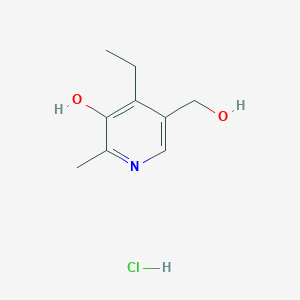
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
